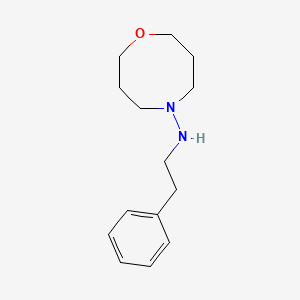

2H-1,5-Oxazocin-5(6H)-amine, tetrahydro-N-(2-phenylethyl)-

Description

2H-1,5-Oxazocin-5(6H)-amine, tetrahydro-N-(2-phenylethyl)- is an eight-membered heterocyclic compound containing oxygen and nitrogen atoms within its saturated ring system. The molecule features a 2-phenylethyl substituent attached to the amine group, which confers distinct steric and electronic properties.

Properties

CAS No. |

87505-31-5 |

|---|---|

Molecular Formula |

C14H22N2O |

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N-(2-phenylethyl)-1,5-oxazocan-5-amine |

InChI |

InChI=1S/C14H22N2O/c1-2-6-14(7-3-1)8-9-15-16-10-4-12-17-13-5-11-16/h1-3,6-7,15H,4-5,8-13H2 |

InChI Key |

KZDGERVBEDBZPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCCOC1)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-N-(2-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenylethylamine derivative with a suitable oxazocin precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-N-(2-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazocin derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated analogs.

Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazocin ketones, while reduction could produce tetrahydro-oxazocin amines.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro and in vivo evaluations have shown that derivatives of this compound can significantly reduce inflammatory markers such as IL-6 and IL-8. For instance, one study demonstrated that a related compound exhibited an inhibition rate of IL-6 release ranging from 62% to 77%, indicating strong anti-inflammatory properties . The mechanism involves the inhibition of the MAPK signaling pathway, which is crucial for the inflammatory response.

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) | Dose (mg/kg) |

|---|---|---|---|

| Compound 6h | 62-77 | 65-72 | 20 |

| Control | 0 | 0 | - |

Neuropharmacological Applications

Compounds related to tetrahydro-N-(2-phenylethyl)-2H-1,5-oxazocin have been investigated for their neuropharmacological effects, particularly as neurokinin-1 receptor antagonists. These antagonists are known to exhibit antidepressant and anxiolytic properties. The ability to modulate neurokinin receptors suggests potential therapeutic applications in treating mood disorders and anxiety .

Drug Development and Synthesis

The synthesis of tetrahydro-N-(2-phenylethyl)-2H-1,5-oxazocin has been explored for developing new pharmacological agents. The structural features of this compound allow for modifications that can enhance its biological activity or selectivity towards specific targets. Ongoing research focuses on optimizing these compounds to improve efficacy and reduce side effects .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

- Acute Lung Injury (ALI) Model : In a mouse model of ALI, administration of a derivative showed significant reduction in pulmonary edema and inflammatory cell infiltration. This highlights its potential as a therapeutic agent for respiratory conditions .

- Behavioral Studies : Neuropharmacological assessments have indicated that compounds with similar structures can influence behavior in animal models, suggesting their role in anxiety and depression treatment pathways .

Mechanism of Action

The mechanism of action of Tetrahydro-N-(2-phenylethyl)-2H-1,5-oxazocin-5(6H)-amine involves its interaction with specific molecular targets. The phenylethyl group can interact with receptors or enzymes, leading to various biological effects. The oxazocin ring system may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Oxazocin Derivatives

Key Observations :

- Electronic Profile : The electron-rich phenyl group may influence the basicity of the amine and the overall polarity of the molecule.

Pharmacological and Physicochemical Properties

While specific data for the target compound is scarce, structural analogs provide insights:

- Lipophilicity : The 2-phenylethyl group likely increases logP compared to smaller substituents, enhancing membrane permeability.

- Biological Activity : Phenylethyl-substituted heterocycles often exhibit affinity for neurotransmitter receptors (e.g., dopamine, serotonin). The substituent position could modulate selectivity.

Biological Activity

2H-1,5-Oxazocin-5(6H)-amine, tetrahydro-N-(2-phenylethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structural characteristics, pharmacological effects, and relevant research findings.

Structural Characteristics

- Molecular Formula : C14H22N2O

- SMILES Notation : CC(C1=CC=CC=C1)NN2CCCOCCC2

- InChIKey : OYLUZRMANCEOHW-UHFFFAOYSA-N

The compound features a tetrahydro-oxazocine core, which is known for contributing to various biological activities. The presence of the phenylethyl group is significant for its interaction with biological targets.

Biological Activity Overview

Despite limited literature specifically detailing the biological activity of this compound, several studies on related oxazocin derivatives suggest potential pharmacological effects. These include:

- Antidepressant Activity : Compounds with similar structures have shown promise in treating depression by modulating neurotransmitter systems.

- Antitumor Properties : Some oxazocin derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

- Neuroprotective Effects : Research indicates that certain oxazocin compounds may protect neuronal cells from oxidative stress.

1. Antidepressant Activity

A study on related oxazocin derivatives demonstrated their ability to inhibit the reuptake of serotonin and norepinephrine, suggesting a mechanism for antidepressant effects. This aligns with the structure of 2H-1,5-Oxazocin-5(6H)-amine, which may similarly influence these pathways.

2. Antitumor Activity

Research involving oxazocin analogs has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a derivative exhibited significant cytotoxicity against breast and lung cancer cells through apoptosis induction.

3. Neuroprotective Effects

In neuropharmacological studies, certain oxazocin compounds were found to reduce neuronal apoptosis induced by oxidative stress. This suggests that 2H-1,5-Oxazocin-5(6H)-amine may possess neuroprotective properties that warrant further investigation.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.